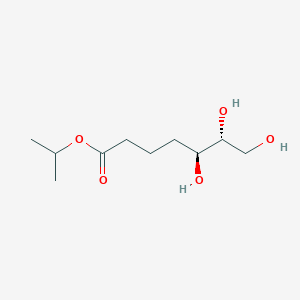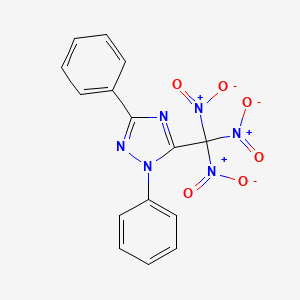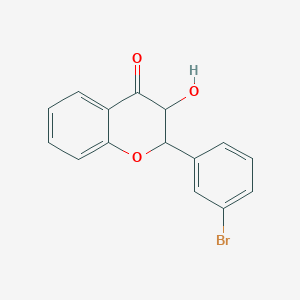![molecular formula C27H29IO2 B12606981 Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- CAS No. 651057-16-8](/img/structure/B12606981.png)
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds. It features a furan ring, which is a five-membered ring with one oxygen atom and four carbon atoms. This compound is notable for its unique structure, which includes an iodine atom and a triphenylmethoxy group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the iodo and triphenylmethoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.
Substitution: The triphenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the iodine atom can yield various hydrocarbon derivatives.
Scientific Research Applications
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying biological systems.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- exerts its effects involves its interaction with specific molecular targets. The iodine atom and triphenylmethoxy group play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler compound with a similar furan ring structure but lacking the iodine and triphenylmethoxy groups.
2,5-Furandicarboxylic Acid: Another furan derivative with different functional groups, used in the production of bio-based plastics.
2,5-Dimethylfuran: A furan derivative used as a biofuel due to its high energy density.
Uniqueness
Furan, tetrahydro-2-[(1R)-1-iodo-4-(triphenylmethoxy)butyl]-, (2R)- is unique due to its combination of an iodine atom and a triphenylmethoxy group, which confer specific chemical and biological properties not found in simpler furan derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
651057-16-8 |
|---|---|
Molecular Formula |
C27H29IO2 |
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-iodo-4-trityloxybutyl]oxolane |
InChI |
InChI=1S/C27H29IO2/c28-25(26-19-11-20-29-26)18-10-21-30-27(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25-26H,10-11,18-21H2/t25-,26-/m1/s1 |
InChI Key |
VUQBONULNHBRJU-CLJLJLNGSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)[C@@H](CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
Canonical SMILES |
C1CC(OC1)C(CCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)


![2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-](/img/structure/B12606917.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)


![3-Formamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606949.png)

![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B12606952.png)
![N-[(2S)-1-Phenyldodecan-2-yl]acetamide](/img/structure/B12606963.png)
![6-(2-Ethoxy-phenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12606967.png)

